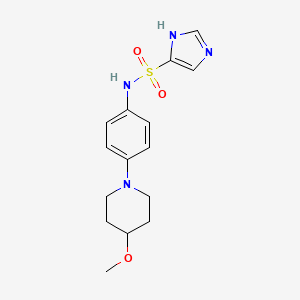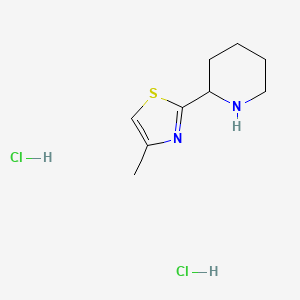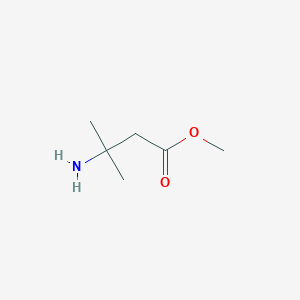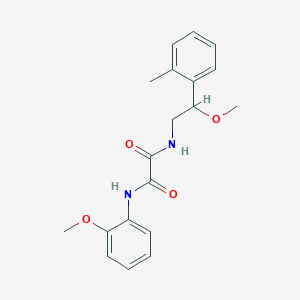
N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide” is a complex organic molecule that contains several functional groups, including a methoxy group, a piperidine ring, a phenyl ring, an imidazole ring, and a sulfonamide group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, it’s likely that it could be synthesized through a series of reactions involving the coupling of the appropriate piperidine and phenyl derivatives, followed by the introduction of the imidazole and sulfonamide groups .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The piperidine ring provides a basic nitrogen atom, the phenyl ring contributes to the compound’s aromaticity, the methoxy group may influence the compound’s solubility and reactivity, the imidazole ring could contribute to the compound’s acidity and basicity, and the sulfonamide group could be involved in hydrogen bonding .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its various functional groups. For example, the basic nitrogen in the piperidine ring could participate in acid-base reactions, the phenyl ring could undergo electrophilic aromatic substitution, and the sulfonamide group could be involved in reactions with electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility could be affected by the polar sulfonamide and methoxy groups, and its melting and boiling points would be influenced by its molecular weight and the types of intermolecular forces it can form .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antitubercular Activities
A study conducted by Ranjith et al. (2014) on derivatives of N-(4-(4-chloro-1H-imidazol-1-yl)-3-methoxyphenyl)amide and sulfonamide, closely related to N-(4-(4-methoxypiperidin-1-yl)phenyl)-1H-imidazole-4-sulfonamide, revealed significant antimicrobial activity. These compounds demonstrated potent in vitro antibacterial activity against a variety of pathogens, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, as well as antifungal activity against Candida albicans and antitubercular activity against Mycobacterium tuberculosis H37Rv strain (Ranjith et al., 2014).
Enzyme Inhibition and Potential in Medicinal Chemistry
Further, Ozmen Ozgun et al. (2019) synthesized sulfonamide derivatives incorporating pyrazoline and sulfonamide pharmacophores, aiming to explore their inhibitory effects on human carbonic anhydrase and acetylcholinesterase enzymes. The study suggested that these compounds could serve as a basis for developing novel inhibitor candidates with low cytotoxicity, indicative of the therapeutic potential of sulfonamide derivatives in treating conditions that benefit from enzyme inhibition (Ozmen Ozgun et al., 2019).
Advanced Synthesis Techniques
Research by Rozentsveig et al. (2013) on the one-pot synthesis of N-(Imidazo[1,2-a]pyridin-3-yl) and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides, although not directly involving this compound, highlights the evolving methods in synthesizing complex sulfonamide derivatives. This advancement in synthetic methodologies could facilitate the development of more potent sulfonamide-based compounds for various therapeutic applications (Rozentsveig et al., 2013).
Environmental and Biochemical Transformations
In an intriguing study by Ricken et al. (2013), the degradation of sulfonamide antibiotics, including structures similar to this compound, was investigated in Microbacterium sp. strain BR1. This study provides insight into the environmental fate and potential biotransformation pathways of sulfonamide compounds, highlighting the need for understanding both the therapeutic and ecological impacts of these molecules (Ricken et al., 2013).
Eigenschaften
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-1H-imidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O3S/c1-22-14-6-8-19(9-7-14)13-4-2-12(3-5-13)18-23(20,21)15-10-16-11-17-15/h2-5,10-11,14,18H,6-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLJQUQKUQWXGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CN=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-fluorophenyl)methanone](/img/structure/B2467165.png)

![4-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2467170.png)


![2-[(2,5-Dimethylbenzenesulfonyl)oxy]benzoic acid](/img/structure/B2467174.png)

![(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl (pyridin-3-ylmethyl)carbamodithioate](/img/structure/B2467177.png)


![5-(3-methylbenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2467183.png)


